1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one is a chlorinated aromatic ketone featuring a methylthio (-SMe) substituent at the 3-position of the phenyl ring and a chlorine atom at the 4-position. This compound belongs to the class of α-chlorinated ketones, which are pivotal intermediates in organic synthesis for constructing heterocycles, pharmaceuticals, and agrochemicals . The methylthio group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions and cycloadditions.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)10(12)7-3-4-8(11)9(5-7)14-2/h3-5,10H,1-2H3 |
InChI Key |
KVZKCSOBQDGUMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)Cl)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(4-chloro-3-(methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products:
Substitution: Corresponding amines or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and methylthio groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Reactivity and Functional Group Influence
- Electrophilicity : The α-chloroketone moiety in the target compound is highly electrophilic, facilitating nucleophilic attacks at the carbonyl carbon. This contrasts with 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, where the cyclopropyl group introduces steric hindrance, reducing electrophilicity .
- Sulfur-Containing Groups : The methylthio (-SMe) group in the target compound enhances electron-withdrawing effects compared to methoxy (-OMe) or hydroxyl (-OH) groups in analogues like 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. This difference impacts conjugation and redox properties .
- Conjugation Effects : The α,β-unsaturated ketone in 1-(4-chlorophenyl)-3,3-di(methylthio)prop-2-en-1-one allows for extended conjugation, increasing stability and reactivity in Diels-Alder reactions compared to the saturated ketone in the target compound .
Biological Activity
1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one, with the molecular formula CHClOS and a molecular weight of 214.71 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one typically involves multi-step reactions. Industrial methods often utilize continuous flow reactors to enhance efficiency and scalability, ensuring high yields and purity. The compound's unique structure allows for various electrophilic and nucleophilic interactions, which are essential for its biological activity.
The compound's functional groups facilitate interactions with biological systems, modulating enzyme activities and receptor functions. This is crucial for understanding its therapeutic potential. Preliminary studies indicate that 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one may exhibit cytotoxic effects against certain cancer cell lines .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. For instance, studies have shown that it exhibits significant cytotoxic effects on triple-negative breast cancer cell lines, with IC values indicating effective inhibition of cell viability .
| Cell Line | IC (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 13 - 20 | Effective against triple-negative breast cancer |
| 4T1 | 13.23 - 213.7 | Varies based on structural modifications |
| MRC-5 | >200 | Non-cancerous control line |
Apoptosis Induction
Further investigations into the mechanism of action revealed that treatment with this compound leads to apoptosis in cancer cells. Flow cytometry analysis indicated a concentration-dependent increase in sub-G1 populations, suggesting the induction of programmed cell death .
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various derivatives of 1-Chloro-1-(4-chloro-3-(methylthio)phenyl)propan-2-one. The results demonstrated that modifications to the methylthio group significantly influenced the cytotoxicity profile, with certain derivatives showing enhanced activity against specific cancer types .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis was conducted to evaluate how different substituents on the phenyl ring affected biological activity. The study concluded that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
